molecular formula C5H3F3N2O3S B1447455 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 38009-04-0

5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B1447455
CAS No.: 38009-04-0
M. Wt: 228.15 g/mol
InChI Key: JOFDJCALHCLGRJ-UHFFFAOYSA-N
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Description

5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the introduction of the trifluoromethyl group and the sulfanyl group onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with a trifluoromethylating agent and a thiol source under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is investigated for its use in materials science, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the sulfanyl group can participate in redox reactions. The pyrimidine ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Trifluoromethylpyrimidine: Similar structure but lacks the sulfanyl group.

    5-(Trifluoromethyl)pyridine-2-thiol: Contains a pyridine ring instead of a pyrimidine ring.

    5-Trifluoromethyl-2,4-dihydropyrimidine: Lacks the sulfanyl group and has a different hydrogenation state.

Uniqueness

5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both the trifluoromethyl and sulfanyl groups on the pyrimidine ring

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O3S/c6-5(7,8)14-1-2(11)9-4(13)10-3(1)12/h1H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDJCALHCLGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00784419
Record name 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38009-04-0
Record name 5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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